3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Historical Development of Imidazo[2,1-f]Purine Scaffold Research
The imidazo[2,1-f]purine scaffold represents a critical fusion of imidazole and purine heterocycles, two structural motifs with profound historical significance in medicinal chemistry. Imidazole-containing compounds were first explored in the mid-20th century, with fluorinated derivatives of imidazopyrimidines patented as antiviral agents in 1967. By the 1970s, researchers recognized the scaffold’s versatility, observing antifungal, anti-inflammatory, and antibacterial activities in its derivatives. The purine moiety, foundational to nucleic acids and ATP, gained prominence in drug discovery during the 1980s with the development of purine analogs like acyclovir and mercaptopurine.
The fusion of these systems into imidazo[2,1-f]purines emerged more recently, driven by advances in synthetic methodologies such as the Groebke–Blackburn–Bienaymé reaction. Early studies focused on modulating kinase activity, leveraging the imidazole ring’s capacity for hydrogen bonding at hinge regions. For example, imidazo[1,2-a]pyrimidines demonstrated inhibitory effects against B-Raf kinase, a target in oncology. The structural hybridity of imidazo[2,1-f]purines combines the electronic diversity of imidazole with the metabolic integration of purines, enabling dual targeting of enzymatic and signaling pathways.
Significance of Dual Functionalization with Fluorobenzyl and Furylmethyl Groups
The introduction of 2-fluorobenzyl and furan-2-ylmethyl groups at positions 3 and 8 of the imidazo[2,1-f]purine scaffold exemplifies strategic functionalization to enhance pharmacological properties. Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability by reducing oxidative metabolism and modulating lipophilicity. For instance, fluorinated imidazopyridines exhibited enhanced oral bioavailability in pharmacokinetic studies. The furylmethyl group contributes π-π stacking interactions and hydrogen-bonding capacity, as seen in fluorofurimazine, a bioluminescence imaging agent.
| Substituent | Role | Example from Literature |
|---|---|---|
| 2-Fluorobenzyl | Enhances metabolic stability | DNDI0003363576 (imidazopyridine) |
| Furylmethyl | Facilitates target binding | Fluorofurimazine |
This dual functionalization addresses common challenges in drug design, such as balancing solubility and target engagement. The 2-fluorobenzyl group’s ortho-fluorine avoids steric hindrance while maintaining electronic effects, whereas the furylmethyl group’s oxygen atom may interact with polar residues in enzymatic active sites.
Position of the Compound Within Current Medicinal Chemistry Research
Imidazo[2,1-f]purines occupy a niche in contemporary drug discovery due to their dual targeting potential and structural plasticity. Current research prioritizes kinase inhibitors, epigenetic modulators, and antiviral agents, with purine derivatives like seliciclib (cyclin-dependent kinase inhibitor) demonstrating clinical success. The compound’s 1,6,7-trimethyl configuration likely stabilizes the purine core against enzymatic degradation, a strategy validated in tubulin inhibitors featuring methylated imidazopyrimidines.
Recent trends emphasize polypharmacology, where multi-substituted scaffolds simultaneously modulate interconnected pathways. For example, imidazo[1,2-a]pyrimidines with aryl substitutions showed dual inhibition of tubulin and kinases. The fluorobenzyl and furylmethyl groups in this compound may enable similar multi-target engagement, positioning it as a candidate for diseases with complex etiologies, such as cancer or autoimmune disorders.
Theoretical Basis for Investigation of Novel Imidazopurines
The investigation of 3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is grounded in structure-activity relationship (SAR) principles and bioisosteric replacement strategies. The imidazo[2,1-f]purine core offers three key advantages:
- Electronic Modularity : The imidazole ring’s nitrogen atoms serve as hydrogen bond donors/acceptors, while the purine system provides a planar surface for π-stacking.
- Synthetic Accessibility : Methods like microwave-assisted cyclization enable rapid diversification, as demonstrated in imidazo[1,2-a]pyrimidine syntheses.
- Pharmacokinetic Optimization : Methyl groups at positions 1, 6, and 7 reduce polarity, enhancing blood-brain barrier penetration—a feature critical for central nervous system targets.
Theoretical models predict that the 2-fluorobenzyl group’s electronegativity polarizes the adjacent imidazole ring, increasing affinity for ATP-binding pockets. Concurrently, the furylmethyl substituent’s oxygen may form water-mediated hydrogen bonds, improving solubility without compromising binding. These hypotheses are testable via comparative molecular field analysis (CoMFA) and X-ray crystallography, techniques previously applied to related imidazopyrimidines.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-13-14(2)28-18-19(24-21(28)26(13)12-16-8-6-10-31-16)25(3)22(30)27(20(18)29)11-15-7-4-5-9-17(15)23/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZCNOILVLYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a fluorobenzyl group and a furan moiety that may contribute to its biological properties.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the potential antidepressant and anxiolytic properties of related imidazo[2,1-f]purine derivatives. A notable derivative demonstrated significant affinity for serotonin receptors (5-HT1A and 5-HT7) and exhibited phosphodiesterase inhibition. In vivo tests indicated that this derivative showed greater potency in reducing anxiety compared to diazepam in forced swim tests (FST) in mice .
Anti-inflammatory Properties
Compounds within this class have also been investigated for anti-inflammatory effects. For instance, related imidazopyridine derivatives exhibited potent anti-inflammatory activity with favorable safety profiles compared to traditional NSAIDs. The mechanism often involves the inhibition of key inflammatory mediators such as prostaglandins .
Study on Serotonin Receptor Affinity
A synthesis study on various derivatives of imidazo[2,1-f]purine revealed that compounds with modifications at the fluorobenzyl position showed enhanced binding affinity to serotonin receptors. The best-performing derivative had an IC50 value in the low nanomolar range, indicating strong receptor interaction .
In Vivo Efficacy Tests
In a controlled study involving animal models, the compound was tested for its efficacy in reducing anxiety-like behaviors. Results indicated that doses as low as 2.5 mg/kg produced significant anxiolytic effects, outperforming standard anxiolytic treatments in terms of both efficacy and side effects .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Serotonin Receptor Affinity | High affinity for 5-HT1A and 5-HT7 receptors; IC50 values in low nanomolar range. |
| Anxiolytic Effects | Significant reduction in anxiety-like behavior at low doses; superior to diazepam. |
| Anti-inflammatory Activity | Potent inhibition of prostaglandin synthesis; improved safety profile compared to NSAIDs. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-dione Derivatives
Key Comparative Insights
3-Substituent Effects :
- Fluorine Position : The target compound’s 2-fluorobenzyl group may enhance dipole interactions compared to the 4-fluorobenzyl analog in , which lacks steric hindrance at the para position.
- Chlorine vs. Fluorine : The 2-chlorobenzyl derivative in shows TGF-β inhibition, suggesting halogen type (Cl vs. F) and position influence electronic properties and target selectivity.
8-Substituent Diversity: Furan-2-ylmethyl: The electron-rich furan in the target compound may promote π-π stacking or hydrogen bonding, contrasting with the polar 2-hydroxyphenyl group in (enhanced solubility but reduced lipophilicity). Dihydroisoquinolinyl (Compound 5, ): This bulky substituent confers dual 5-HT₁A/D₂ receptor affinity, indicating that larger groups at the 8-position enhance receptor cross-reactivity.
Methyl Group Impact :
- Methylation at the 1-, 6-, and 7-positions (target compound) likely improves metabolic stability compared to analogs with fewer methyl groups (e.g., ).
Biological Activity Trends: Kinase Inhibition: The 2-methoxyphenyl/p-cyanophenyl derivative in demonstrates substituent-dependent kinase inhibition, suggesting the target compound’s furan group may similarly modulate enzyme interactions. PDE Inhibition: Compound 5 in inhibits PDE4B1/PDE10A, implying that imidazo[2,1-f]purine-diones with extended 8-substituents are viable PDE inhibitors.
Research Findings and Implications
- Structural-Activity Relationships (SAR): Fluorine at the 3-position ortho (target) vs. Heterocyclic 8-substituents (furan, dihydroisoquinolinyl) correlate with enhanced receptor/enzyme interactions compared to simple aryl groups.
- Hypotheses for Target Compound: The furan-2-ylmethyl group may optimize solubility and target engagement compared to bulkier substituents (e.g., dihydroisoquinolinyl in ). Dual methyl groups at 6 and 7 positions could reduce oxidative metabolism, extending half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
